N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-benzylmalonamide
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Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-benzylmalonamide, also known as ADX-71743, is a small molecule drug that has been developed as a potential therapeutic agent for the treatment of various diseases. It has been shown to have promising results in preclinical studies for its potential use in the treatment of cancer and neurodegenerative diseases.
Scientific Research Applications
- Researchers have explored the potential antiviral activity of Cambridge id 5238911. Its unique chemical structure may inhibit viral replication or entry, making it a candidate for drug development against specific viruses .
- Investigations into the compound’s effects on cancer cells have revealed promising results. Cambridge id 5238911 could potentially interfere with tumor growth pathways or enhance the efficacy of existing anticancer drugs .
- Studies suggest that Cambridge id 5238911 exhibits neuroprotective properties. Researchers have investigated its role in preventing neuronal damage and its potential application in treating neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
- The compound’s anti-inflammatory effects have attracted attention. It may modulate immune responses and reduce inflammation, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
- Cambridge id 5238911 has been studied in the context of metabolic disorders such as diabetes and obesity. Researchers explore its impact on insulin sensitivity, lipid metabolism, and glucose homeostasis .
- The Cambridge Structural Database (CSD) contains crystallographic data for this compound, aiding structural biologists and medicinal chemists. By analyzing its 3D structure, researchers can design novel drugs or optimize existing ones .
Antiviral Properties
Cancer Therapy
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Activity
Metabolic Disorders
Structural Biology and Drug Design
properties
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-benzylpropanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c27-20(24-13-15-4-2-1-3-5-15)9-21(28)26-22-25-19(14-29-22)23-10-16-6-17(11-23)8-18(7-16)12-23/h1-5,14,16-18H,6-13H2,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCZSTPEJUGICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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